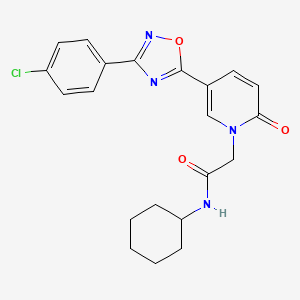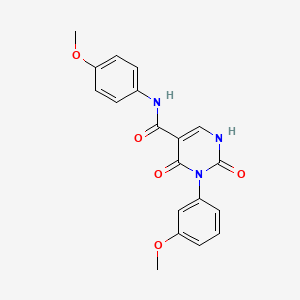
3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Medicinal Chemistry Applications
Synthesis and Biological Activity : Novel heterocyclic compounds, including dihydropyrimidine derivatives, have been synthesized and evaluated for their biological activities. For instance, derivatives have shown promise as anti-inflammatory, analgesic agents, and cyclooxygenase inhibitors with significant COX-2 selectivity and potential for pain and inflammation treatment (Abu‐Hashem et al., 2020).
Antidiabetic Screening : Dihydropyrimidine derivatives have been characterized and evaluated for in vitro antidiabetic activity, demonstrating the potential for therapeutic applications in diabetes management through mechanisms like α-amylase inhibition (Lalpara et al., 2021).
Cytotoxicity and Anticancer Activity : Various synthesized compounds, including those related to pyrazolo[1,5-a]pyrimidines, have been screened for their cytotoxic activity against cancer cell lines, offering insights into the development of novel anticancer agents (Hassan et al., 2015).
Materials Science Applications
Organogels and Molecular Aggregates : The design and synthesis of compounds for the development of organogels based on specific molecular aggregates highlight applications in materials science, particularly for fluorescent gels and the study of aggregate-induced properties (Wu et al., 2011).
Electrochromic Materials : Novel aromatic polyamides with specific substituents demonstrate potential in electrochromic applications, showcasing the ability to undergo color changes upon electrical stimulation, with implications for display technologies and smart materials (Chang & Liou, 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-14-8-6-12(7-9-14)21-17(23)16-11-20-19(25)22(18(16)24)13-4-3-5-15(10-13)27-2/h3-11H,1-2H3,(H,20,25)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFVGMQASPMCPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2373140.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2373143.png)


![Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B2373147.png)
![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B2373149.png)
![1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2373151.png)
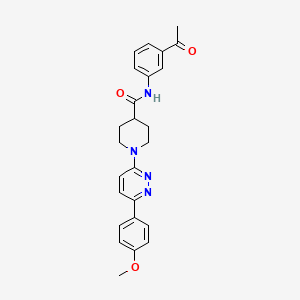
![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2373156.png)

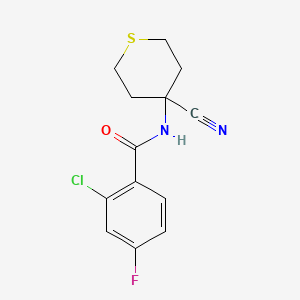
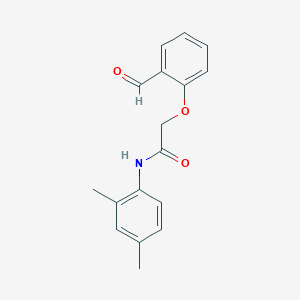
![2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2373162.png)
